Tussilagone

Description

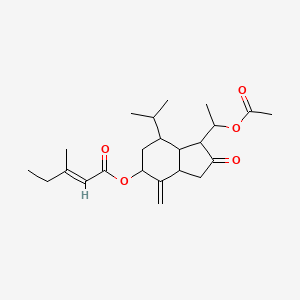

an oplopanone type saturated indene sesquiterpene; platelet activating factor antagonist

Properties

IUPAC Name |

[(1S,3aR,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15-,17+,18+,20-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUPNMDNSQIWBB-UUVDBSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]2[C@H](C1=C)CC(=O)[C@@H]2[C@@H](C)OC(=O)C)C(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318139 | |

| Record name | Tussilagone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104012-37-5 | |

| Record name | Tussilagone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104012-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tussilagone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104012375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tussilagone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUSSILAGONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95N0GBB2SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Purification of Tussilagone from Tussilago farfara

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies for isolating and purifying tussilagone, a primary bioactive sesquiterpenoid from Tussilago farfara (coltsfoot). This compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2] This guide consolidates experimental protocols and quantitative data from various studies to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Extraction Methodologies

The initial step in obtaining this compound is the extraction from the flower buds of Tussilago farfara, where it is most abundant.[1] Various techniques have been employed, ranging from conventional solvent extraction to more modern and efficient methods.

Conventional Solvent Extraction

Traditional methods such as Soxhlet extraction and reflux heating are commonly used for extracting phytochemicals from Tussilago farfara.[1] These methods typically involve the use of organic solvents. One study reported enriching this compound in a petroleum ether fraction after successive extraction with petroleum ether, ethyl acetate, and n-butyl alcohol.[3]

Supercritical Fluid Extraction (SFE-CO₂)

A more advanced and efficient method for this compound extraction is Supercritical Fluid Extraction using carbon dioxide (SFE-CO₂).[1] This technique offers advantages in terms of reduced solvent use and higher extraction efficiency. A comparative study demonstrated that SFE-CO₂ provides a significantly higher yield of this compound compared to conventional solvent extraction.[1]

Table 1: Comparison of Extraction Methods for this compound

| Extraction Method | Optimized Parameters | This compound Yield | Reference |

| Solvent Extraction | Not specified | 0.17% | [1] |

| SFE-CO₂ | Pressure: 22 MPa, Temperature: 40°C, Time: 35 min | 0.33% | [1] |

Purification Techniques

Following extraction, the crude extract containing this compound requires further purification to isolate the compound to a high degree of purity. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective one-step method for this purpose.[4]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation. A specific two-phase solvent system has been successfully developed for the preparative separation of this compound from the crude extract of Tussilago farfara flower buds.[4][5]

Experimental Protocol: HSCCC Purification of this compound [4]

-

Crude Extract Preparation: The flower buds of Tussilago farfara are extracted to obtain a crude extract.

-

Solvent System Preparation: A two-phase solvent system is prepared with the following composition: n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v). The mixture is thoroughly shaken and allowed to equilibrate at room temperature until two distinct phases form. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Instrument Setup:

-

The multilayer coil column is entirely filled with the upper stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 850 rpm).

-

The mobile phase (lower phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

-

-

Sample Injection: Once the mobile phase front emerges and hydrodynamic equilibrium is established, a solution of the crude extract (e.g., 500 mg dissolved in the solvent mixture) is injected.

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored (e.g., at 254 nm), and fractions are collected. The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated this compound.

Table 2: Quantitative Results of HSCCC Purification

| Parameter | Value | Reference |

| Crude Extract Loaded | 500 mg | [4] |

| This compound Yield | 32 mg | [4][5] |

| This compound Purity (by HPLC) | 99.5% | [4] |

| HSCCC Solvent System | n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v) | [4] |

Experimental and Logical Workflows

The overall process for isolating and purifying this compound can be visualized as a sequential workflow, from the initial plant material to the final pure compound.

This compound's Influence on Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB and p38 MAPK signaling pathways.[6][7] These pathways are central to the production of pro-inflammatory mediators.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Coltsfoot (Tussilago farfara L.; Asteraceae): modern methods of extraction, phytochemistry, nanoparticles synthesis, ethnopharmacology, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tussilago_farfara_l [Tinkturenpresse] [tinkturenpresse.de]

- 6. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Tussilagone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tussilagone, a naturally occurring sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), has garnered significant interest within the scientific community for its notable pharmacological activities, particularly its anti-inflammatory effects. As a key bioactive constituent, the precise determination of its chemical structure is paramount for understanding its mechanism of action, facilitating synthetic efforts, and enabling further drug development. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that have been pivotal in defining its molecular architecture.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from its natural source, Tussilago farfara. A common method employed is high-speed counter-current chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing sample denaturation and loss.

Experimental Protocol: Isolation of this compound by HSCCC

-

Extraction: Dried flower buds of Tussilago farfara are powdered and extracted with a suitable solvent, such as petroleum ether, to obtain a crude extract.

-

Solvent System Selection: A two-phase solvent system is critical for successful HSCCC separation. A commonly used system for this compound is a mixture of n-hexane, methanol, and water. The optimal ratio is determined by evaluating the partition coefficient (K) of the target compound. A K value between 0.5 and 2.0 is generally considered ideal.

-

HSCCC Operation:

-

The coiled column of the HSCCC instrument is first entirely filled with the stationary phase (the more polar lower phase).

-

The apparatus is then rotated at a specific speed, typically around 800-900 rpm.

-

The mobile phase (the less polar upper phase) is then pumped through the column at a defined flow rate.

-

Once the hydrodynamic equilibrium is established, the crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

-

The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

-

-

Purity Analysis: The purity of the isolated this compound in the collected fractions is assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis for Structure Determination

The definitive structure of this compound was established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products like this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: The isolated this compound is subjected to liquid chromatography to ensure purity and to introduce the sample into the mass spectrometer. A C18 column is typically used with a gradient elution of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid to improve ionization.

-

Mass Spectrometry:

-

Ionization Mode: ESI is used in positive ion mode ([M+H]⁺) for the analysis of this compound.

-

Full Scan MS: A full scan is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the different structural motifs within the molecule.

-

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₃H₃₄O₅ |

| Molecular Weight | 390.5 g/mol |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 391.25 |

| Major Fragment Ions | Data not consistently available in public literature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube.

-

Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information about the chemical environment and connectivity of protons.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

-

NMR Spectral Data

Structure Elucidation Workflow

The process of piecing together the structure of this compound from the spectroscopic data follows a logical workflow.

Figure 1. Workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound's Anti-Inflammatory Signaling Pathway

Figure 2. this compound's inhibitory effect on inflammatory pathways.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, its complex sesquiterpenoid structure has been unequivocally determined. This foundational knowledge is indispensable for the ongoing research into its therapeutic potential and provides a solid basis for the development of novel anti-inflammatory agents. Further research to populate a complete and publicly accessible spectral database for this compound would be of great benefit to the scientific community.

An In-depth Technical Guide on the Tussilagone Biosynthetic Pathway in Asteraceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tussilagone, a bioactive sesquiterpenoid with significant anti-inflammatory and neuroprotective properties, is a key secondary metabolite found in various species of the Asteraceae family, most notably Tussilago farfara (coltsfoot). Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including a proposed enzymatic cascade, detailed experimental protocols for pathway elucidation, and quantitative data on its natural abundance.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoids that play vital roles in plant defense and signaling. Within the Asteraceae family, these compounds exhibit remarkable structural diversity and a wide range of biological activities. This compound, a bisabolane-type sesquiterpenoid, has garnered considerable interest for its potent pharmacological effects. The elucidation of its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential. This document outlines a putative pathway based on established principles of sesquiterpenoid biosynthesis in plants and provides technical guidance for researchers in the field.

The Putative this compound Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known biosynthesis of other bisabolane sesquiterpenoids and the general principles of terpene biosynthesis in Asteraceae. The proposed pathway commences with the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions catalyzed by terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs), followed by tailoring enzymes.

Core Sesquiterpenoid Biosynthesis

The initial steps of the pathway are shared with all sesquiterpenoids:

-

Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental C5 building blocks, are synthesized through the cytosolic MVA pathway and the plastidial MEP pathway.

-

Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed by FPP synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate.

Proposed Pathway to this compound

The following diagram illustrates the proposed enzymatic steps leading from FPP to this compound:

Caption: Proposed biosynthetic pathway of this compound from FPP.

Pathway Description:

-

Cyclization of FPP: A specific bisabolane synthase (TPS) catalyzes the cyclization of the linear FPP molecule to form a bisabolyl cation intermediate.

-

Formation of α-Bisabolol: The bisabolyl cation is then likely converted to α-bisabolol , a common intermediate in bisabolane sesquiterpenoid biosynthesis. This step may occur spontaneously or be enzyme-catalyzed.

-

Hydroxylation Events: A series of cytochrome P450 monooxygenases (CYPs) are proposed to catalyze multiple hydroxylation reactions on the α-bisabolol backbone, leading to the formation of oxidized intermediates.

-

Final Tailoring Steps: The final steps likely involve the action of dehydrogenases and potentially other tailoring enzymes, such as acyltransferases , to introduce the ketone group and other structural features characteristic of this compound.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant part, developmental stage, and environmental conditions. The following table summarizes available quantitative data for this compound in Tussilago farfara.

| Plant Part | Extraction Method | Analytical Method | This compound Concentration | Reference |

| Flower buds | Supercritical Fluid Extraction (SFE-CO2) | HPLC | 0.33% of dry weight | [1] |

| Flower buds | Solvent Extraction | HPLC | 0.17% of dry weight | [1] |

| Rat Plasma (after oral administration of T. farfara extract) | - | LC-MS/MS | Cmax: ~10 ng/mL | [2] |

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

The first step is to identify candidate TPS and CYP genes from Tussilago farfara.

Workflow for Candidate Gene Identification:

Caption: Workflow for identifying candidate terpene synthase and P450 genes.

Protocol:

-

RNA Extraction: Extract total RNA from tissues with high this compound content (e.g., flower buds) using a commercial kit or a CTAB-based method.

-

Transcriptome Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina HiSeq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans.

-

Functionally annotate the assembled transcripts using BLAST searches against public databases (e.g., NCBI non-redundant protein database) and protein domain analysis (e.g., InterProScan).

-

Identify candidate TPS and CYP genes by searching the annotated transcriptome using known sesquiterpene synthase and P450 protein sequences as queries (tBLASTn).

-

Functional Characterization of Candidate Genes

Once candidate genes are identified, their enzymatic function must be verified.

Workflow for Functional Characterization:

Caption: Workflow for the functional characterization of candidate genes.

Protocol for Terpene Synthase Characterization:

-

Gene Cloning: Amplify the full-length open reading frame of the candidate TPS gene from cDNA and clone it into a suitable expression vector (e.g., pET28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Protein Purification: Induce protein expression and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Add the purified enzyme and the substrate, FPP.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Identification: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards of bisabolane-type sesquiterpenes if available.

Protocol for Cytochrome P450 Characterization:

-

Yeast Co-expression System: A more effective method for characterizing plant CYPs is to co-express the candidate CYP gene with a cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana in a yeast strain that is also engineered to produce the substrate (e.g., α-bisabolol).

-

Microsomal Preparations: Alternatively, express the CYP and CPR in yeast, prepare microsomal fractions, and perform in vitro assays with the substrate and NADPH.

-

Product Analysis: Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.

Analysis of this compound and its Intermediates

Accurate detection and quantification of this compound and its potential biosynthetic intermediates are essential.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile sesquiterpenoids. Derivatization may be required for hydroxylated intermediates.

-

High-Performance Liquid Chromatography (HPLC): The method of choice for non-volatile and thermally labile compounds like this compound.[1] A C18 column with a mobile phase of methanol and water is commonly used.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the quantification of this compound and its metabolites in complex biological matrices like plant extracts and plasma.[2]

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of sesquiterpenoids in plants is tightly regulated at the transcriptional level. Transcription factors (TFs) from families such as MYB, bHLH, and WRKY are known to regulate the expression of TPS and CYP genes in response to developmental cues and environmental stresses. Investigating the co-expression patterns of candidate biosynthetic genes with TFs in the transcriptome data can provide insights into the regulatory network governing this compound production.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the this compound biosynthetic pathway in Asteraceae. The proposed pathway, based on current knowledge of sesquiterpenoid biosynthesis, offers a roadmap for future research. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific terpene synthase(s) and cytochrome P450s involved. The experimental protocols outlined herein provide a robust framework for achieving this goal. A complete understanding of the this compound biosynthetic pathway and its regulation will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable medicinal compound.

References

The Pharmacological Landscape of Tussilagone: A Technical Guide to its Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

Tussilagone, a sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological screening of this compound's bioactivity, with a focus on its anti-inflammatory, anti-cancer, and anti-osteoclastogenic properties. Detailed experimental protocols, quantitative data, and visualizations of the core signaling pathways are presented to facilitate further research and drug development endeavors.

Quantitative Bioactivity Data of this compound

The following table summarizes the key quantitative data from various in vitro and in vivo studies, providing a comparative look at the potency of this compound across different biological systems.

| Bioactivity | Model/Cell Line | Key Parameters Measured | This compound Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO, PGE2, TNF-α, HMGB1 production | 10, 20, 30 µM | Dose-dependent suppression of inflammatory mediators.[1][2] | [1][2] |

| Activation of MAPKs (ERK, p38, JNK) | 20, 30 µM | Reduced phosphorylation of ERK, p38, and JNK.[2] | [2] | ||

| CLP-induced septic mice | Survival rate, lung injury | 1 and 10 mg/kg | Increased survival rate and reduced lung injury.[1][3] | [1][3] | |

| Serum levels of NO, PGE2, TNF-α, HMGB1 | 1 and 10 mg/kg | Suppressed induction of inflammatory mediators.[1] | [1] | ||

| DSS-induced murine colitis | Weight loss, colonic inflammatory damage | Not specified | Ameliorated weight loss and attenuated colonic damage.[4] | [4] | |

| Anti-osteoclastogenesis | RANKL-induced RAW264.7 cells and BMMs | Osteoclast formation | Increasing concentrations | Dose-dependent inhibition of osteoclast formation.[5] | [5] |

| Expression of osteoclast-specific genes | Not specified | Decreased expression of Nfatc1, Calcr, Traf6, c-Fos, Dc-stamp, and Cathepsin K.[5] | [5] | ||

| Ti particle-induced murine calvarial osteolysis | Bone resorption | Not specified | Protected against osteolysis and reduced osteoclast numbers.[5][6] | [5][6] | |

| Anti-cancer | SW480 and HCT116 colon cancer cells | Cell proliferation | Not specified | Inhibited proliferation of colon cancer cells.[7] | [7] |

| Expression of cyclin D1 and c-myc | Not specified | Decreased expression of Wnt/β-catenin target genes.[7] | [7] | ||

| AOM/DSS-induced colitis-associated colon cancer in mice | Colonic tumor formation | 2.5 and 5 mg/kg | Significantly reduced the formation of colonic tumors.[8] | [8] | |

| Neuroprotection | LPS-induced BV2 microglia | NO production | 20 and 50 µmol/L | Significantly decreased NO production.[9] | [9] |

| mRNA expression of TNF-α, IL-1β, IL-6 | Not specified | Dose-dependent inhibition of pro-inflammatory cytokine expression.[9] | [9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory mediators.[1][2][5][6] Additionally, it can induce the expression of Heme Oxygenase-1 (HO-1) via the Nrf2 pathway, which has anti-inflammatory properties.[4][10][11]

In the context of cancer, particularly colon cancer, this compound has been found to suppress the Wnt/β-catenin signaling pathway.[7] It promotes the degradation of β-catenin, leading to the downregulation of its target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.[7]

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of this compound's bioactivities, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Anti-Inflammatory Assay in Macrophages

1. Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µM) for 1 hour.[1]

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[1]

3. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

ELISA: Quantify the concentrations of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and high-mobility group box 1 (HMGB1) in the culture medium using specific ELISA kits.[1]

4. Western Blot Analysis:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of MAPKs (ERK, p38, JNK), IκBα, and NF-κB.

-

Use an appropriate secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.[5][6]

5. Quantitative Real-Time PCR (qPCR):

-

Isolate total RNA from the cells and reverse transcribe it to cDNA.

-

Perform qPCR using specific primers for iNOS, COX-2, TNF-α, and other relevant inflammatory genes.[5]

In Vivo Murine Model of Sepsis

1. Animal Model:

-

Use male BALB/c mice (8 weeks old, 20-25 g).

-

Induce sepsis via cecal ligation and puncture (CLP).[1] Anesthetize the mice, make a midline laparotomy, ligate the cecum below the ileocecal valve, and puncture it once with a 22-gauge needle.[1]

2. This compound Administration:

-

Administer this compound (e.g., 1 and 10 mg/kg) intraperitoneally or orally at the time of CLP or at specified time points post-surgery.[1][3]

3. Outcome Measures:

-

Survival Rate: Monitor the survival of the mice for a specified period (e.g., 7 days).

-

Lung Injury Assessment: Harvest lung tissues at a specific time point, fix them in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) for histological evaluation of lung injury.

-

Serum Cytokine Levels: Collect blood samples and measure the serum concentrations of NO, PGE2, TNF-α, and HMGB1 using ELISA or other appropriate methods.[1]

In Vitro Anti-Cancer Cell Proliferation Assay

1. Cell Culture:

-

Culture human colon cancer cell lines (e.g., SW480, HCT116) in an appropriate medium (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.

2. MTT Assay:

-

Seed the cells in 96-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to determine cell viability.[12]

3. Western Blot Analysis:

-

Treat cells with this compound and lyse them.

-

Perform Western blotting as described previously, using primary antibodies against β-catenin, cyclin D1, c-myc, and other proteins of the Wnt signaling pathway.[7]

Experimental Workflow for Screening this compound Bioactivity

The following diagram illustrates a general workflow for the pharmacological screening of this compound.

This comprehensive guide provides a foundational resource for researchers and drug development professionals interested in the pharmacological potential of this compound. The detailed protocols, consolidated data, and pathway visualizations aim to streamline future investigations and accelerate the translation of this promising natural compound into clinically effective therapies.

References

- 1. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Flower Buds Extract of Tussilago farfara on Focal Cerebral Ischemia in Rats and Inflammatory Response in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heme oxygenase-1-mediated anti-inflammatory effects of tussilagonone on macrophages and 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Tussilagone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tussilagone (TUS), a sesquiterpenoid isolated from the flower buds of Tussilago farfara, is a pharmacologically active compound with a history in traditional medicine for treating respiratory ailments.[1][2] Modern scientific investigation has revealed its potent anti-inflammatory, anticancer, anti-platelet, and anti-osteoporotic properties. This guide delineates the core molecular mechanisms through which this compound exerts its therapeutic effects. The primary mechanisms involve the modulation of critical intracellular signaling pathways, including the inhibition of pro-inflammatory cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the suppression of pro-tumorigenic pathways like Wnt/β-catenin. Concurrently, this compound activates protective pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) axis. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

Core Anti-inflammatory Mechanisms

This compound's most extensively documented activity is its potent anti-inflammatory effect, primarily mediated through the suppression of the NF-κB and MAPK signaling pathways and the induction of the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] this compound consistently demonstrates the ability to inhibit this pathway across various cell types.[2][5]

The mechanism involves preventing the degradation of the inhibitory protein IκBα.[1][4] In unstimulated cells, IκBα sequesters NF-κB (typically the p65 subunit) in the cytoplasm. Upon stimulation by agents like lipopolysaccharide (LPS) or Receptor Activator of Nuclear Factor κB Ligand (RANKL), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[1] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound treatment has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1][4][6] This leads to a significant reduction in the production of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2][7][8]

In the context of triple-negative breast cancer (TNBC), this compound has been shown to suppress the Toll-like receptor 4 (TLR4)/NF-κB pathway by downregulating TLR4 and its adaptor protein MyD88, leading to reduced phosphorylation of NF-κB.[9][10]

References

- 1. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by this compound from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Flower Buds Extract of Tussilago farfara on Focal Cerebral Ischemia in Rats and Inflammatory Response in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound suppresses triple-negative breast cancer progression by inhibiting the TLR4/NF-κB pathway and enhancing anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Tussilagone: A Technical Guide to Its Natural Sources and Chemical Variability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tussilagone, a sesquiterpenoid of the oplopane class, is a prominent bioactive compound isolated primarily from the flower buds of Tussilago farfara L., commonly known as coltsfoot. Renowned for its traditional use in treating respiratory ailments, this compound has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, its chemical variability, and the signaling pathways it modulates. Detailed experimental protocols for its extraction, purification, structural elucidation, and key biological assays are presented to facilitate further research and development.

Natural Sources and Chemical Profile

This compound is predominantly found in the flower buds of Tussilago farfara, a perennial herbaceous plant belonging to the Asteraceae family.[1] This plant is native to Europe and parts of Western and Central Asia.[1] The flower buds, known as Flos Farfarae or 'Kuandonghua' in traditional Chinese medicine, are the primary source for the isolation of this compound and its related sesquiterpenoids.[2]

The chemical composition of Tussilago farfara is diverse and varies depending on the plant organ and its developmental stage.[3] Beyond this compound, the plant contains a rich array of phytochemicals, including other sesquiterpenoids, flavonoids, phenolic acids, and chromones.[3][4]

Chemical Variability of this compound and Related Compounds

The chemical landscape of Tussilago farfara is complex, with numerous compounds structurally related to this compound. These include other sesquiterpenoids of the bisabolane and oplopane types.[5] The plant is also a source of various flavonoids, phenolic acids, and chromones.[6][7] This chemical diversity contributes to the plant's overall pharmacological profile.

Quantitative Analysis of this compound

The concentration of this compound in Tussilago farfara can vary based on factors such as cultivation practices and extraction methods. Continuous cropping, for instance, has been shown to decrease the yield of this compound over time. The choice of extraction technique also significantly impacts the yield.

| Plant Material | Extraction/Analytical Method | Compound | Yield/Content | Reference |

| Tussilago farfara Flower Buds (Farfarae Flos) | Online SPE-HPLC | This compound | 0.74 mg/g | [8] |

| Tussilago farfara Buds Crude Extract | Supercritical Fluid Extraction with CO2 (SFE-CO2) | This compound | 0.33% | [3] |

| Tussilago farfara Buds Crude Extract | Solvent Extraction | This compound | 0.17% | [3] |

| 500 mg Crude Extract from Tussilago farfara | High-Speed Counter-Current Chromatography (HSCCC) | This compound | 32 mg | [9] |

| 500 mg Crude Extract from Tussilago farfara | High-Speed Counter-Current Chromatography (HSCCC) | 14-acetoxy-7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methyl butyryloxy)-notonipetranone | 18 mg | [9] |

| 500 mg Crude Extract from Tussilago farfara | High-Speed Counter-Current Chromatography (HSCCC) | 7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methyl butyryloxy)-3,14-dehydro-Z-notonipetranone | 21 mg | [9] |

Experimental Protocols

Extraction and Purification of this compound

Method 1: Steam Distillation and Alcohol Precipitation

This method is suitable for obtaining a crude extract rich in volatile components, including this compound.

-

Pulverization: Grind dried Tussilago farfara flower buds into a coarse powder.

-

Extraction: Place the powder in a multi-function extractor and add distilled water in a 1:2 to 1:3 powder-to-water weight ratio.

-

Soaking: Soak the mixture at room temperature for 3-5 hours.

-

Heating Extraction: Heat the mixture with agitation at 20-35°C for 10-36 hours, then increase the temperature to 60-80°C.

-

Steam Distillation: Distill for 2-3 hours, collecting the effluent.

-

Separation: Separate the volatile oil and distillate using an oil-water separator.

-

Filtration and Concentration: After distillation, cool the remaining mixture to below 35°C and filter press the medicinal residues to obtain the juice. The filtrate is then concentrated under vacuum at 60-75°C to a relative density of 1.10-1.20 (at 40°C).

-

Drying: The concentrated solution is spray-dried to obtain an extractum with a water content of less than 3%.

-

Final Product: The extractum is mixed with the collected volatile oil and ground into a fine powder.[7]

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

This technique is highly effective for the preparative separation and purification of this compound from a crude extract.

-

Crude Extract Preparation: A crude extract is obtained from Tussilago farfara flower buds, typically through solvent extraction.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v) is prepared and equilibrated.[1]

-

HSCCC Separation:

-

The HSCCC column is filled with the upper phase as the stationary phase.

-

The lower phase is pumped into the column as the mobile phase at a flow rate of 1.0 mL/min, while the apparatus is rotated at a set speed.

-

After hydrodynamic equilibrium is established, the crude extract dissolved in a mixture of the upper and lower phases is injected.

-

-

Fraction Collection and Analysis: Fractions are collected based on the chromatogram monitored at 220 nm. The collected fractions containing this compound are concentrated, and the purity is determined by HPLC.[1]

Structural Elucidation

The definitive structure of this compound and its analogs is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments are employed to study the fragmentation patterns, which provide valuable information about the compound's structure. A dereplicative method using multiple scan modes can be utilized to identify oplopane- and bisabolane-type sesquiterpenoids.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry of the molecule.[10]

Western Blot Analysis for NF-κB and p38 MAPK Signaling

This protocol details the investigation of this compound's effect on key inflammatory signaling pathways.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with varying concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38 MAPK and NF-κB p65, as well as an internal loading control (e.g., β-actin), overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the effect of this compound on NF-κB transcriptional activity.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment and Stimulation: After transfection, treat the cells with this compound for a designated period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction of NF-κB activity.[12][13]

Heme Oxygenase-1 (HO-1) Induction Assay

This protocol assesses the ability of this compound to induce the expression of the anti-inflammatory enzyme HO-1.

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with different concentrations of this compound for various time points.

-

Protein Extraction and Western Blotting: Extract total protein from the cells and perform Western blot analysis as described in section 3.3, using a primary antibody specific for HO-1.

-

Analysis of HO-1 Activity (Optional): To confirm that the induced HO-1 is functionally active, pre-treat cells with an HO-1 inhibitor (e.g., zinc protoporphyrin IX) before this compound treatment and subsequent inflammatory stimulation. Measure the production of inflammatory mediators like nitric oxide (NO) or prostaglandin E2 (PGE2) to determine if the anti-inflammatory effects of this compound are reversed.[14]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways, primarily those involved in inflammation.

Inhibition of NF-κB and p38 MAPK Signaling Pathways

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][15] This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Induction of Heme Oxygenase-1 (HO-1)

This compound can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[10] The induction of HO-1 contributes to the resolution of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. phcog.com [phcog.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102526152A - Preparation method for tussilago farfara extract - Google Patents [patents.google.com]

- 8. Extraction and determination of this compound from Farfarae Flos with online solid-phase extraction-high-performance liquid chromatography using a homemade monolithic cartridge doped with porous organic cage material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tussilago_farfara_l [Tinkturenpresse] [tinkturenpresse.de]

- 10. researchgate.net [researchgate.net]

- 11. A strategy for identification and structural characterization of oplopane- and bisabolane-type sesquiterpenoids from Tussilago farfara L. by multiple scan modes of mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic Data Analysis of Tussilagone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tussilagone, a sesquiterpenoid ester, is a significant bioactive compound isolated from the flower buds of Tussilago farfara. It is recognized for its various pharmacological activities, including anti-inflammatory and antitumor effects. The structural elucidation and quality control of this compound heavily rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

The chemical structure of this compound is fundamental to the interpretation of its spectroscopic data.

Assessment of Tussilagone: A Technical Guide to its Solubility, Stability, and Signaling Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tussilagone, a sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. As a promising therapeutic candidate, a thorough understanding of its physicochemical properties and biological mechanisms of action is paramount for its development into a viable clinical agent. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, alongside a detailed exploration of its interactions with key cellular signaling pathways. While quantitative data on solubility and stability are limited in publicly available literature, this guide furnishes detailed experimental protocols for researchers to conduct these critical assessments. The primary focus is a detailed exposition of the signaling pathways modulated by this compound, visualized through diagrams to facilitate a deeper understanding of its molecular mechanisms.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively reported in peer-reviewed literature. However, based on its chemical structure—a moderately polar sesquiterpenoid—it is anticipated to exhibit limited solubility in water and higher solubility in organic solvents.

General Solubility Characteristics

General statements in the literature suggest that this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). One study mentions the use of an ethanol extraction method to isolate this compound from its natural source, implying its solubility in this solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, DMSO) at a controlled temperature (e.g., 25°C and 37°C).

Materials:

-

This compound (solid form)

-

Selected solvents of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Immediately dilute the aliquot with a suitable solvent to prevent precipitation upon cooling.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve of this compound in the same solvent should be prepared for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Stability Profile of this compound

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and clinical efficacy. Stability studies for this compound are not extensively documented, particularly concerning its degradation under various stress conditions.

Stability in Biological Matrices

One study investigated the stability of this compound in rat plasma as part of a pharmacokinetic analysis. The findings are summarized in the table below.

| Condition | Temperature | Duration | Stability Outcome |

| Short-term (Bench-top) | 20°C | 24 hours | Stable |

| Freeze-Thaw Cycles | -20°C to 20°C | 3 cycles | Stable |

| Long-term | -80°C | 4 weeks | Stable |

Table 1: Stability of this compound in Rat Plasma

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug substance. This protocol outlines a general approach for conducting forced degradation studies on this compound.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV irradiation

-

HPLC-UV or LC-MS/MS system with a photodiode array (PDA) detector

Procedure:

-

Acid and Base Hydrolysis:

-

Treat this compound solution with acidic (HCl) and basic (NaOH) solutions at different concentrations.

-

Incubate the samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Neutralize the samples at appropriate time points before analysis.

-

-

Oxidative Degradation:

-

Treat this compound solution with hydrogen peroxide at room temperature.

-

Monitor the degradation over time.

-

-

Thermal Degradation:

-

Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

-

Analyze samples at various time intervals.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products. A PDA detector can help to assess the homogeneity of the peaks.

-

Signaling Pathway Interactions

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily related to inflammation and oxidative stress.

Heme Oxygenase-1 (HO-1) Induction

This compound has been shown to be a potent inducer of Heme Oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and cytoprotective properties. The induction of HO-1 by this compound appears to be a central mechanism for its anti-inflammatory effects.

Preliminary in vitro cytotoxicity of Tussilagone on cancer cell lines

An In-Depth Technical Guide to the Preliminary In Vitro Cytotoxicity of Tussilagone on Cancer Cell Lines

Introduction

This compound, a sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), has emerged as a compound of interest in oncological research.[1][2] A growing body of evidence highlights its potential as a selective cytotoxic agent against various cancer cell lines, while exhibiting minimal adverse effects on non-cancerous cells.[1] This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.

Quantitative Analysis of Cytotoxicity

The selective cytotoxic activity of this compound is a cornerstone of its therapeutic potential.[1] Studies have quantified its inhibitory effects on various cancer cell lines, primarily through the determination of IC50 values, which represent the concentration required to inhibit 50% of cell viability in vitro.[1] The following table summarizes the available data on the cytotoxic effects of this compound and related extracts.

| Cell Line | Cell Type | Compound | IC50 Value / Effect | Reference |

| HT-29 | Human Colon Cancer | Methanolic Extract of Tussilago farfara | 20 µg/mL | [1] |

| SW480 | Human Colon Cancer | This compound | Proliferation inhibited | [1][2] |

| HCT116 | Human Colon Cancer | This compound | Proliferation inhibited | [1][2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | Dose-dependent inhibition | [1] |

| BT549 | Triple-Negative Breast Cancer | This compound | Dose-dependent inhibition | [1] |

| Normal Breast Epithelial Cells | Non-Cancerous Human Breast Cells | This compound | Minimal cytotoxicity | [1] |

Experimental Protocols

The assessment of this compound's cytotoxicity relies on established in vitro assays that measure cell viability and metabolic activity. The following protocols are representative of the methodologies employed in the cited research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay is a standard method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Following treatment, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.[1][3]

-

Solubilization: The medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve.[1]

-

Lactate Dehydrogenase (LDH) Release Assay

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[1] Increased LDH activity in the supernatant is indicative of cell death.

-

Procedure:

-

Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the MTT assay.

-

Supernatant Collection: After the incubation period, a sample of the cell culture supernatant is collected from each well.

-

LDH Reaction: The supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Data Acquisition: The absorbance of the resulting formazan is measured with a microplate reader.

-

Analysis: Cytotoxicity is calculated based on the LDH activity in treated wells compared to control wells (spontaneous LDH release) and maximum LDH release controls (cells lysed intentionally).

-

Mechanisms of Action: Signaling Pathways

This compound exerts its cytotoxic effects by modulating key signaling pathways that are often dysregulated in cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway

Abnormal activation of the Wnt/β-catenin pathway is a frequent driver of colon cancer progression.[2] this compound has been identified as an inhibitor of this pathway. It suppresses β-catenin/T-cell factor transcriptional activity by promoting the proteasomal degradation of β-catenin.[2] This downregulation of β-catenin leads to a decrease in the expression of its target genes, such as cyclin D1 and c-myc, which are critical for cell proliferation.[2] Consequently, the proliferation of colon cancer cells like SW480 and HCT116 is inhibited.[2]

Inhibition of the TLR4/NF-κB Signaling Pathway

In triple-negative breast cancer (TNBC), the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is often constitutively active, promoting inflammation, cell survival, and proliferation.[1] this compound has been demonstrated to inhibit this pathway.[1] By suppressing TLR4/NF-κB signaling, this compound reduces the expression of pro-inflammatory and pro-survival genes, which contributes significantly to its anticancer effects in TNBC.[1]

Conclusion

The available in vitro data strongly suggest that this compound is a promising natural compound with selective cytotoxic activity against multiple cancer cell lines, including those of the colon and breast.[1] Its mechanisms of action involve the targeted inhibition of key oncogenic signaling pathways like Wnt/β-catenin and TLR4/NF-κB.[1][2] These findings make this compound a compelling candidate for further preclinical and clinical investigation. Future research should aim to conduct comprehensive in vivo studies to validate its therapeutic efficacy and safety profile, and to precisely elucidate its molecular targets.

References

Tussilagone's traditional use in Chinese medicine for respiratory conditions

An In-depth Technical Guide to Tussilagone's Role in Traditional Chinese Medicine for Respiratory Conditions

Introduction

For centuries, the flower buds of Tussilago farfara, known in Traditional Chinese Medicine (TCM) as Kuandong Hua (款冬花), have been a cornerstone in the treatment of respiratory ailments such as cough, bronchitis, and asthma.[1][2][3][4] The plant's very name, Tussilago, is derived from the Latin tussis, meaning cough, highlighting its long-standing ethnopharmacological use.[5] this compound, a sesquiterpenoid, is a major bioactive constituent isolated from Tussilago farfara and has become the focus of modern pharmacological research for its potent anti-inflammatory and protective effects on the respiratory system.[6][7]

This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative data supporting the traditional use of this compound for respiratory conditions. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's therapeutic potential.

Molecular Mechanisms of this compound in Respiratory Inflammation

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in the inflammatory processes of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and acute lung injury (ALI).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[8] In respiratory inflammatory conditions, stimuli such as cigarette smoke, particulate matter (PM2.5), or pathogens activate this pathway, leading to the transcription of pro-inflammatory genes, including cytokines and mucins like MUC5AC.[8][9]

This compound has been shown to potently inhibit the NF-κB pathway. It prevents the activation (phosphorylation) of the IκB kinase (IKK) complex, which in turn blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9][10] This action keeps the NF-κB p50-p65 heterodimer sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby suppressing the expression of inflammatory target genes.[9][11] This mechanism underlies its ability to reduce the production of MUC5AC mucin in airway epithelial cells and attenuate lung inflammation in various models.[9][10]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound has been identified as a direct binder to Keap1, specifically targeting cysteine 434.[12] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[12][13] In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[7][14] This antioxidant effect is crucial for mitigating oxidative stress, a key pathological feature in COPD and other inflammatory lung diseases.[15]

Regulation of Hif-1α and NLRP3 Inflammasome

Recent studies have revealed further mechanisms. This compound can alleviate acute lung injury induced by PM2.5 by regulating the Hypoxia-inducible factor-1α (Hif-1α)/NF-κB axis.[8][16] It promotes the degradation of Hif-1α, which in turn suppresses NF-κB activation and the subsequent inflammatory response.[8][16]

Furthermore, this compound-mediated activation of Nrf2 leads to the downstream suppression of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[12][15] The NLRP3 inflammasome is responsible for the maturation of pro-inflammatory cytokines like IL-1β, and its inhibition by this compound contributes significantly to its anti-inflammatory profile in the context of cigarette smoke-induced lung inflammation.[12][15][17]

Quantitative Data Summary

The biological activities of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory and Cytoprotective Effects of this compound

| Cell Line | Stimulus | Effect Measured | This compound Concentration | Key Result | Reference |

| RAW 264.7 | LPS | NO Production | 10, 20, 30 µM | Dose-dependent inhibition | [11][18] |

| RAW 264.7 | LPS | PGE₂ Production | 10, 20, 30 µM | Dose-dependent inhibition | [11][18] |

| RAW 264.7 | LPS | TNF-α Production | 10, 20, 30 µM | Dose-dependent inhibition | [11][18] |

| RAW 264.7 | LPS | iNOS & COX-2 Expression | Not specified | Inhibition | [7] |

| RAW 264.7 | TSL alone | HO-1 Protein Expression | 10, 20, 40 µM | Dose- and time-dependent induction | [7] |

| NCI-H292 | PMA / EGF | MUC5AC Production | 1, 10, 50 µM | Significant, dose-dependent inhibition | [9] |

| NCI-H292 | PMA | NF-κB p65 Translocation | 1, 10, 50 µM | Dose-dependent inhibition | [9] |

| A549 | PM2.5 (300 µg/ml) | Cell Viability | 10, 25, 50 µg/ml | Rescued PM2.5-induced viability loss | [8] |

| A549 | PM2.5 (300 µg/ml) | p-p65 Expression | 25 µg/ml | Significant reduction | [8] |

Table 2: In Vivo Efficacy of this compound in Respiratory Disease Models

| Animal Model | Disease Induction | This compound Dose & Route | Key Findings | Reference |

| Mice | CLP-induced Sepsis | 1 and 10 mg/kg, i.p. | Decreased mortality and lung injury; reduced serum NO, PGE₂, TNF-α | [11][18] |

| Mice | PM2.5 Exposure | 20 mg/kg, i.v. | Relieved acute lung injury; decreased inflammatory cytokines by repressing Hif-1α and NF-κB | [8] |

| Mice | DSS-induced Colitis | Not specified | Attenuated inflammatory damage; reduced NF-κB and increased Nrf2 in colon | [14] |

| Anesthetized Rats | N/A | 0.4 - 4 mg/kg, i.v. | Dose-dependent pressor effect and stimulation of respiration | [6] |

Note: CLP = Cecal Ligation and Puncture; DSS = Dextran Sulfate Sodium; i.p. = intraperitoneal; i.v. = intravenous.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate this compound.

Protocol 1: In Vitro MUC5AC Mucin Production Assay

-

Cell Culture: Human airway epithelial NCI-H292 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, and grown to confluence in 24-well plates.[9]

-

Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 1-50 µM) for 30-60 minutes.[9][10]

-

Stimulation: Cells are then stimulated with an inducer such as Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for 24 hours to induce MUC5AC expression.[9][10]

-

Quantification (ELISA): The supernatant is collected and the amount of MUC5AC mucin protein is quantified using an enzyme-linked immunosorbent assay (ELISA). Cell lysates are also prepared for total protein measurement to normalize the mucin values.[9]

-